2-Methyl-2-azaspiro[4.4]nonane-1,6-dione
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Overview
Description
2-Methyl-2-azaspiro[44]nonane-1,6-dione is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One common approach involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5) . This method involves the cyclization of the malonic acid derivatives under optimized conditions to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spiro compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced spiro compounds, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2-azaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor antagonist by blocking the binding of natural ligands to their receptors, inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spiro structure but contains additional nitrogen atoms in the ring.
1,6-Dioxaspiro[4.4]nonane: This compound has oxygen atoms in the ring, giving it different chemical properties.
Uniqueness
2-Methyl-2-azaspiro[4.4]nonane-1,6-dione is unique due to its specific spiro structure and the presence of a nitrogen atom, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.4]nonane-1,9-dione |
InChI |
InChI=1S/C9H13NO2/c1-10-6-5-9(8(10)12)4-2-3-7(9)11/h2-6H2,1H3 |
InChI Key |
PDAHNETVLKLSKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CCCC2=O |
Origin of Product |
United States |
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